In-Depth Technical Guide to 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3)
In-Depth Technical Guide to 3-Bromo-2,4-difluoroaniline (CAS No. 103977-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4-difluoroaniline is a key halogenated aromatic intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides a versatile scaffold for various chemical transformations, including cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Bromo-2,4-difluoroaniline, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
3-Bromo-2,4-difluoroaniline, with the CAS number 103977-79-3, is a solid at room temperature. The strategic placement of two electron-withdrawing fluorine atoms and a reactive bromine atom on the aniline ring significantly influences its chemical behavior and makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Bromo-2,4-difluoroaniline
| Property | Value | Reference(s) |
| CAS Number | 103977-79-3 | [1] |
| Molecular Formula | C₆H₄BrF₂N | [1] |
| Molecular Weight | 208.01 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% (typical) | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | |
| InChI | 1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 | |
| InChIKey | NUDDKKLQNVWKRU-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1N)F)Br)F | [1] |
Table 2: Safety Information for 3-Bromo-2,4-difluoroaniline
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
Synthesis
General Experimental Protocol for Bromination of a Difluoroaniline
This protocol is a general representation and may require optimization for the specific synthesis of 3-Bromo-2,4-difluoroaniline.
Materials:
-
2,4-Difluoroaniline
-
Bromine or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)
-
Sodium carbonate or sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 2,4-difluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the cooled aniline solution with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3-Bromo-2,4-difluoroaniline.
Reactivity and Applications in Drug Discovery
The bromine atom in 3-Bromo-2,4-difluoroaniline is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures from readily available building blocks.
The fluorine atoms on the aromatic ring can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making fluorinated intermediates like 3-Bromo-2,4-difluoroaniline highly sought after in drug development.
Role as a Kinase Inhibitor Intermediate
While a direct synthesis of an approved drug from 3-Bromo-2,4-difluoroaniline is not explicitly detailed in the provided search results, its structural motifs are present in several kinase inhibitors. For instance, the related compound, 4-bromo-2,6-difluoroaniline, is a key intermediate in the synthesis of Abemaciclib, a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). Given this precedent, 3-Bromo-2,4-difluoroaniline is a highly probable intermediate for the synthesis of novel kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are often dysregulated in various cancers.[2][3]
The EGFR/HER2 Signaling Pathway
The EGFR/HER2 signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[4] Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization and the activation of their intrinsic tyrosine kinase domains. This triggers a downstream signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[3][5] In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation. Small molecule kinase inhibitors are designed to block the ATP-binding site of these receptors, thereby inhibiting their activity and halting the downstream signaling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-2,4-difluoroaniline can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex substituted anilines, which are precursors to a wide range of biologically active molecules.
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
3-Bromo-2,4-difluoroaniline
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-Bromo-2,4-difluoroaniline, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Conclusion
3-Bromo-2,4-difluoroaniline is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the fluorine and bromine substituents, allow for a wide range of chemical transformations. The ability to participate in robust cross-coupling reactions makes it an ideal starting material for the synthesis of novel kinase inhibitors and other biologically active compounds. Further research into the development of specific and efficient synthetic protocols for this intermediate and its derivatives will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.
References
- 1. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
